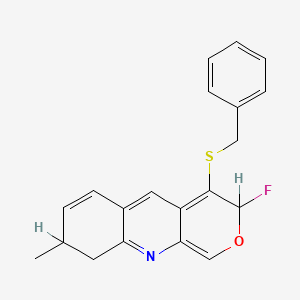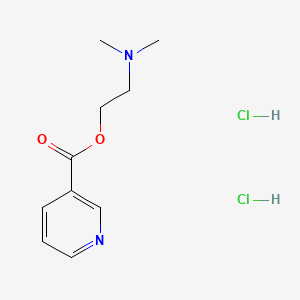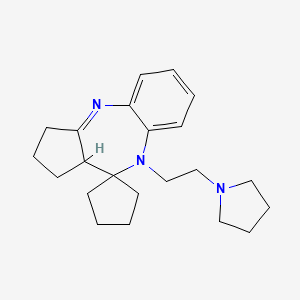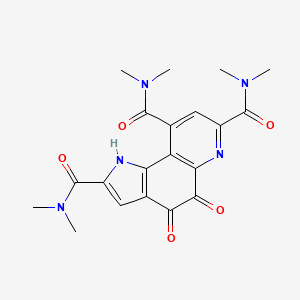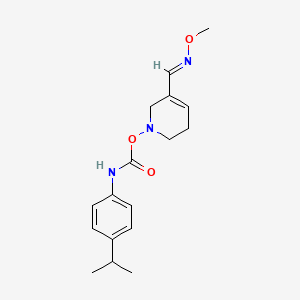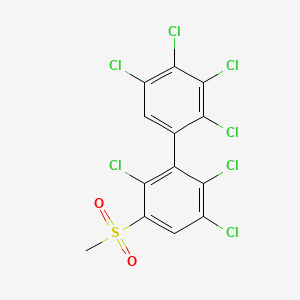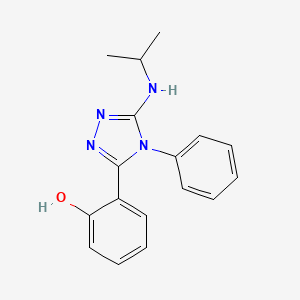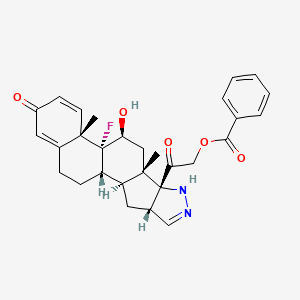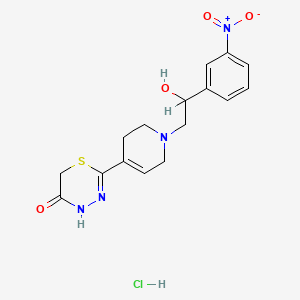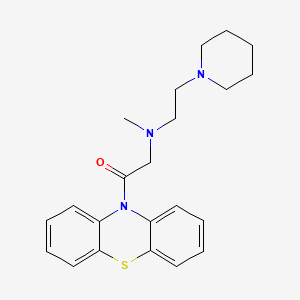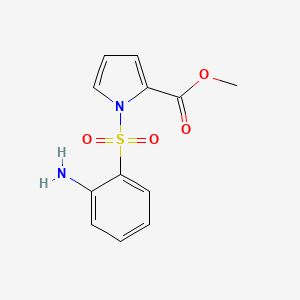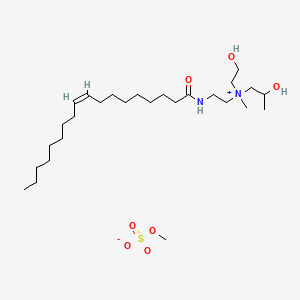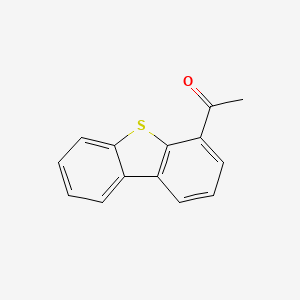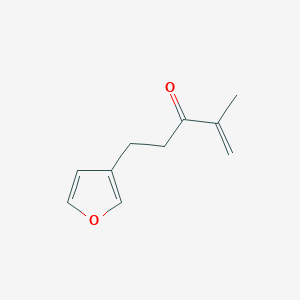
Lepalone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lepalone is an organic compound belonging to the class of alpha-branched alpha,beta-unsaturated ketones. These compounds are characterized by a branch on the alpha carbon and have the generic structure RC(=O)C(R’)=C, where R is an organyl group and R’ can be any heteroatom .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lepalone typically involves the reaction of an alpha-branched aldehyde with a ketone under basic conditions. The reaction proceeds through an aldol condensation followed by dehydration to form the alpha,beta-unsaturated ketone structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products .
化学反応の分析
Types of Reactions
Lepalone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids or epoxides.
Reduction: Reduction of this compound typically yields saturated ketones or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the alpha carbon, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like Grignard reagents and organolithium compounds are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, epoxides.
Reduction: Saturated ketones, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Lepalone has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
作用機序
The mechanism of action of Lepalone involves its interaction with specific molecular targets and pathways. It can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the modification of proteins, thereby exerting its biological effects .
類似化合物との比較
Lepalone is unique among alpha-branched alpha,beta-unsaturated ketones due to its specific structural features and reactivity. Similar compounds include:
Chalcones: Structurally similar but differ in the position and type of substituents.
Cinnamaldehyde: Shares the alpha,beta-unsaturated ketone structure but lacks the alpha branch.
特性
CAS番号 |
80445-58-5 |
|---|---|
分子式 |
C10H12O2 |
分子量 |
164.20 g/mol |
IUPAC名 |
5-(furan-3-yl)-2-methylpent-1-en-3-one |
InChI |
InChI=1S/C10H12O2/c1-8(2)10(11)4-3-9-5-6-12-7-9/h5-7H,1,3-4H2,2H3 |
InChIキー |
XUCQQLCBOJJVRF-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(=O)CCC1=COC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


